

What is the mechanism of action of CCG215022?

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Compound of Interest		
Compound Name:	CCG215022	
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An In-Depth Technical Guide to the Mechanism of Action of CCG-215022 For Researchers, Scientists, and Drug Development Professionals

Abstract

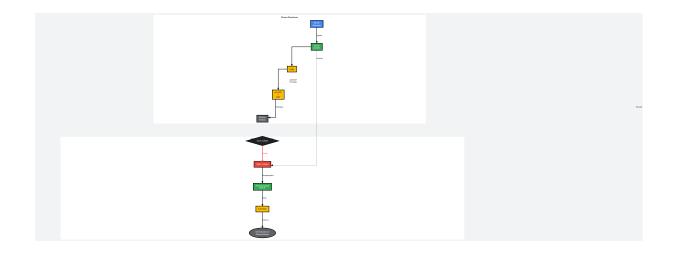
CCG-215022 is a potent small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), a family of serine/threonine kinases crucial for regulating the signaling of G protein-coupled receptors (GPCRs). By preventing the phosphorylation of activated GPCRs, CCG-215022 blocks the canonical pathway of receptor desensitization and internalization. This guide provides a comprehensive overview of the mechanism of action of CCG-215022, detailing its molecular targets, cellular effects, and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Primary Mechanism of Action: Inhibition of GRK2 and GRK5

The principal mechanism of action of CCG-215022 is the direct inhibition of G protein-coupled receptor kinases, particularly GRK2 and GRK5.[1] GPCRs, upon activation by an agonist, recruit GRKs, which then phosphorylate serine and threonine residues on the receptor's intracellular domains.[2][3] This phosphorylation event increases the receptor's affinity for β -arrestin proteins. The binding of β -arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor to continued stimulus and often leading to its internalization.[2]



CCG-215022 potently inhibits GRK2 and GRK5 with nanomolar efficacy, thereby preventing GPCR phosphorylation and subsequent desensitization.[1][4] This action restores and prolongs the signaling capacity of agonist-occupied GPCRs. The compound exhibits good selectivity over the closely related kinase GRK1 and significantly lower potency against Protein Kinase A (PKA).[5]



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Caption: GPCR signaling and desensitization pathway inhibited by CCG-215022.

Quantitative Data: Inhibitory Profile and Cellular Activity

The potency of CCG-215022 has been quantified against several kinases and in various cellular assays. The compound's high affinity for GRK2 and GRK5 underscores its primary mechanism.

Table 1: In Vitro Kinase Inhibition Profile of CCG-215022



Target Kinase	IC50 (μM)	Source
GRK2	0.15 ± 0.07	[4]
GRK5	0.38 ± 0.06	[4]
GRK1	3.9 ± 1.0	[4]

| PKA | 120 |[5] |

Table 2: Cellular and Functional Activity of CCG-215022

System/Cell Type	Receptor System	Effect	IC ₅₀ / Concentration	Source
Isolated Mouse Cardiomyocyt es	Isoproterenol- stimulated	Increased contractility	500 nM	[5]
Human ULTR Myometrial Cells	Histamine H ₁ Receptor	Prevents PLC signaling desensitization	3.09 μΜ	[5]
Rat Mesenteric Smooth Muscle	Purinergic P2Y ₂ Receptor	Prevents PLC signaling desensitization	2.95 μΜ	[5]

| Human Rhabdomyosarcoma Xenografts (in mice) | N/A | Reduction of tumor growth | Not specified |[6] |

Downstream Cellular and Physiological Effects

By preventing receptor desensitization, CCG-215022 potentiates GPCR signaling, leading to significant physiological effects.

 Increased Cardiac Contractility: In murine cardiomyocytes, CCG-215022 enhances contractility at concentrations 20-fold lower than paroxetine, another known GRK2 inhibitor.



[1][4] This is consistent with the established role of GRK2 in dampening β -adrenergic receptor signaling in the heart.[2][7]

- Attenuation of Vascular Desensitization: The compound prevents the desensitization of vasoconstrictor-induced arterial contractions, suggesting a role in maintaining vascular tone.
 [3][5]
- Anti-Cancer Activity: In preclinical models, treatment with CCG-215022 led to a significant reduction in the growth of human rhabdomyosarcoma xenografts in mice, indicating a potential therapeutic application in oncology.[6] This may be linked to GRK5's role in regulating tumor cell growth.[6]

Experimental Protocols

The characterization of CCG-215022 involved specific biochemical and biophysical assays. The detailed methodologies for key experiments are provided below.

GRK5 Kinase Activity Assay (Radiometric)

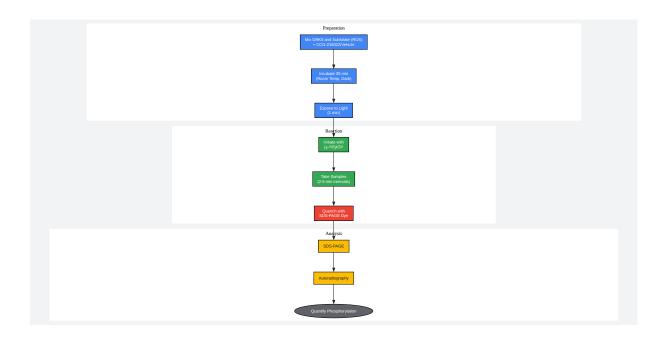
This protocol measures the phosphorylation of a substrate by GRK5 using radiolabeled ATP.

- · Reagents:
 - GRK5 enzyme
 - Urea-washed bovine rod outer segments (ROS) as substrate
 - Reaction Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA
 - ATP solution with [y-32P]ATP (final concentration 1 mM)
 - SDS-PAGE loading dye (for quenching)
 - CCG-215022 or vehicle control
- Procedure:
 - $\circ\,$ Mix GRK5 (final concentration 100 nM) and ROS (0.75-24 $\mu\text{M})$ in the reaction buffer in the dark.



- Incubate the mixture for 35 minutes at room temperature.
- Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate the rhodopsin in the ROS.
- Initiate the phosphorylation reaction by adding the ATP/[y-32P]ATP solution.
- Take samples at 2-5 minute intervals and immediately quench the reaction with SDS-PAGE loading dye.
- Analyze phosphorylated proteins via SDS-PAGE and autoradiography.

(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)



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Caption: Experimental workflow for the GRK5 radiometric kinase assay.

Thermal Shift Assay (ThermoFluor)

This assay determines if a compound binds to a target protein by measuring changes in the protein's thermal stability.

- Reagents:
 - GRK5 protein (0.1-0.2 mg/mL)
 - Assay Buffer: 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 1 mM CHAPS
 - Anilinonaphthalene-8-sulfonic acid (ANS) dye (100 μΜ)
 - CCG-215022 (200 μM) or vehicle control
- Procedure:
 - Combine GRK5, assay buffer, and ANS dye in the wells of a ThermoFluor plate.
 - Add CCG-215022 or vehicle control to the respective wells.
 - Use a ThermoFluor plate reader to gradually increase the temperature and monitor the fluorescence of the ANS dye.
 - The melting point (Tm) is the temperature at which 50% of the protein is denatured, causing a sharp increase in fluorescence as the dye binds to exposed hydrophobic regions. A shift in Tm in the presence of the compound indicates binding.

(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)

In Vivo Formulation for Injection

This protocol describes the preparation of a suspended solution of CCG-215022 suitable for oral or intraperitoneal administration in animal models.

Vehicle Composition:



- 40% PEG300
- 5% Tween-80
- 55% Saline
- Procedure (for a 1 mL, 2.5 mg/mL solution):
 - $\circ~$ Add 100 μL of a 25.0 mg/mL DMSO stock solution of CCG-215022 to 400 μL of PEG300. Mix thoroughly.
 - Add 50 μL of Tween-80 to the mixture. Mix thoroughly.
 - Add 450 μL of saline to bring the final volume to 1 mL.
 - The resulting suspended solution is ready for administration.

(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)

Conclusion

CCG-215022 is a well-characterized, potent, and selective inhibitor of GRK2 and GRK5. Its mechanism of action is centered on the prevention of GPCR desensitization, leading to the potentiation of receptor signaling. This activity has been demonstrated to have significant physiological consequences in cardiac and vascular tissues, as well as showing promise in inhibiting tumor growth. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing CCG-215022 as a chemical probe to investigate GRK biology or as a lead compound in drug development programs.

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